molecular formula C17H16F3N5O2S B6012491 7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B6012491
M. Wt: 411.4 g/mol
InChI Key: ADGJMFQDQXBBDL-UHFFFAOYSA-N
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Description

7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex heterocyclic compound It features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is substituted with various functional groups, including a trifluoromethyl group, a tetrahydro-2-furanylmethyl group, and a 1-methyl-1H-pyrazol-4-yl group

Properties

IUPAC Name

7-(1-methylpyrazol-4-yl)-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2S/c1-24-7-9(6-21-24)12-5-11(17(18,19)20)13-14(22-12)25(16(28)23-15(13)26)8-10-3-2-4-27-10/h5-7,10H,2-4,8H2,1H3,(H,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJMFQDQXBBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the 1-methyl-1H-pyrazol-4-yl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the tetrahydro-2-furanylmethyl group: This step may involve the use of protecting groups and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinone core or other functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrimidinone derivatives.

    Substitution products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its unique structure.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(1-METHYL-1H-PYRAZOL-4-YL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, for example, enhances its stability and lipophilicity, making it a valuable compound in drug development.

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